2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-2-phenyl-
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Overview
Description
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-2-phenyl- is a complex organic compound with a unique structure that combines benzoxepine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-2-phenyl- typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxepine ring, followed by the introduction of the pyrazole moiety. Key steps include:
Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-hydroxyaryl ketones.
Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Functional Group Modifications: Chlorination, methylation, and phenylation are performed to introduce the specific substituents on the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and their electronic properties.
Biology and Medicine
In biological and medicinal research, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-2-phenyl- is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may lend itself to applications in organic electronics or as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-2-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-2-phenyl-
- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methylphenyl)-9-methyl-2-phenyl-
- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-fluorophenyl)-9-methyl-2-phenyl-
Uniqueness
The uniqueness of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-2-phenyl- lies in its specific substituents, which can significantly influence its chemical and biological properties. The presence of the 4-chlorophenyl group, for example, may enhance its pharmacological activity or alter its reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
124392-73-0 |
---|---|
Molecular Formula |
C24H19ClN2O |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-2-phenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C24H19ClN2O/c1-16-7-12-22-21(15-16)23-20(13-14-28-22)24(17-8-10-18(25)11-9-17)27(26-23)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3 |
InChI Key |
BPWVZAJPJOWBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC3=C(N(N=C32)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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